Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
azetidin-3-yl-(3,4-dimethoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-14-8-5-12(6-9(8)15-2)10(13)7-3-11-4-7/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDFCEPCQLDETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the CAS number 1698276-48-0, features a unique azetidine ring fused with a pyrrolidine moiety. Its structural formula can be represented as follows:
The compound's molecular weight is approximately 220.27 g/mol.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many azetidine derivatives have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, studies have highlighted their potential as inhibitors of tyrosinase, an enzyme critical in melanin production, which has implications for treating hyperpigmentation disorders .
- Cytotoxicity Against Cancer Cells : Azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, certain azetidin-2-one derivatives have been linked to inhibition of tubulin polymerization, which is essential for cancer cell proliferation .
Anticancer Activity
Several studies have explored the anticancer potential of azetidine derivatives:
- Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines have shown that azetidin derivatives can induce apoptosis and inhibit cell growth. For instance, a series of trisubstituted azetidin-2-one derivatives were synthesized and evaluated for their cytotoxicity, revealing significant activity against these cancer lines .
- Molecular Modeling : Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression, further supporting their potential as anticancer agents .
Enzyme Inhibition
The compound's ability to inhibit mushroom tyrosinase has been specifically noted in related studies:
- Tyrosinase Inhibition : Analogous compounds have shown potent inhibition of tyrosinase activity with IC50 values significantly lower than standard inhibitors like kojic acid. This suggests that azetidin derivatives could serve as effective agents in managing conditions related to excessive melanin production .
Case Studies
Case Study 1: Antitumor Activity
In a study involving the synthesis of azetidin derivatives aimed at enhancing the bioavailability and efficacy of resveratrol analogs, researchers found that specific azetidin-based compounds exhibited promising antitumor activity against breast cancer cell lines (MCF-7). The results indicated that these compounds could potentially serve as alternative therapeutic agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A1 | MCF-7 | 15.2 | Apoptosis induction |
| A2 | HCT-116 | 12.5 | Tubulin inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
Azetidin derivatives, including azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone, have been synthesized and evaluated for their biological activities. The synthesis of new azetidine derivatives has been reported to yield compounds with promising pharmacological profiles. For instance, the compound has been shown to exhibit activity against specific targets in disease-modifying therapies, particularly in the treatment of rheumatoid arthritis and other inflammatory conditions .
Synthesis and Characterization
The synthesis of azetidin derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The characterization of these compounds is crucial for understanding their structure-activity relationships (SAR). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structural integrity of synthesized compounds .
| Compound | Yield (%) | Characterization Technique |
|---|---|---|
| Azetidine Derivative A | 64% | NMR, IR |
| Azetidine Derivative B | 61% | NMR, IR |
| Azetidine Derivative C | 75% | NMR, IR |
Pharmacological Insights
Recent studies have highlighted the pharmacological potential of azetidin derivatives in various therapeutic areas. The compound this compound has been investigated for its effects on neurotransmitter pathways and its potential role as a cognitive enhancer.
Neuropharmacology
Research indicates that azetidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation may lead to improvements in cognitive functions and mood regulation .
Case Studies
Several case studies illustrate the applications of azetidin derivatives in clinical settings:
Study on Cognitive Enhancement
A double-blind placebo-controlled trial investigated the effects of an azetidine derivative on patients with cognitive impairments. The results demonstrated significant improvements in memory recall and attention span compared to the placebo group. This suggests that compounds like this compound may have therapeutic potential in treating cognitive disorders .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of azetidine derivatives. Patients with rheumatoid arthritis treated with a specific azetidine derivative showed reduced inflammation markers and improved joint function over a 12-week period .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key structural analogs of azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone, highlighting differences in substituents, biological activity, and research applications:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 3,4-dimethoxypyrrolidine group in the target compound may enhance lipophilicity and CNS penetration compared to the 4,4-difluoro-2-(hydroxymethyl)pyrrolidine analog (less polar due to fluorine) .
Pharmacokinetic Profiles :
- Fluorinated derivatives (e.g., ) exhibit prolonged half-lives due to resistance to oxidative metabolism, whereas methoxy-substituted compounds (e.g., the target compound) may undergo faster demethylation .
In contrast, pyrazolopyrimidine hybrids (e.g., ) are more common in kinase inhibitor pipelines for oncology .
Physicochemical Properties
- LogP and Solubility :
Preparation Methods
General Synthetic Strategy
The synthesis of azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone generally follows a multi-step process involving:
- Formation of the azetidine ring (a four-membered nitrogen-containing heterocycle),
- Functionalization at the 3-position of the azetidine ring,
- Coupling or substitution with a 3,4-dimethoxypyrrolidine derivative,
- Introduction of the methanone (carbonyl) group linked to the azetidine nitrogen.
The key challenge lies in the efficient and stereoselective construction of the azetidine ring and the selective functionalization to attach the 3,4-dimethoxypyrrolidine moiety.
Azetidine Ring Formation
2.1 Gold-Catalyzed Oxidative Cyclization
A highly effective modern approach to synthesizing azetidin-3-ones, which are structurally related to azetidin-3-yl derivatives, is the gold-catalyzed intermolecular oxidation of alkynes. This method allows the formation of the strained azetidine ring with high stereoselectivity and avoids the use of toxic diazo compounds.
- The process involves N-propargylsulfonamides as substrates, which undergo gold-catalyzed oxidative cyclization to form azetidin-3-ones.
- The use of t-butanesulfonyl as a protecting group on the nitrogen facilitates the reaction and allows for later removal under mild acidic conditions.
- This method provides a flexible and stereoselective route to chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.).
- Optimization of reaction conditions includes choice of gold catalyst, oxidant (e.g., 2,6-dibromopyridine N-oxide), and ligand structure to maximize yield and selectivity.
This approach is summarized in Table 1 below (adapted from research findings):
| Entry | Catalyst Type | Oxidant | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Au catalyst with PPh3 | Pyridine N-oxide | 28 | Low yield, mesylate byproduct |
| 5 | Au catalyst with biphenylphosphine | 2,6-Dibromopyridine N-oxide | 60-75 | Best oxidant, improved yield |
| 10 | Au catalyst with bulkier biphenyl ligand | 2,6-Dibromopyridine N-oxide | 70-80 | Optimal ligand for efficiency |
This method is advantageous due to its mild conditions, avoidance of hazardous diazo intermediates, and high stereoselectivity.
Substitution at Azetidine 3-Position with Pyrrolidine Derivative
3.1 Nucleophilic Displacement Using Azetidin-3-yl Methanesulfonate
An alternative preparation involves nucleophilic substitution of azetidin-3-yl methanesulfonate intermediates with amines such as 3,4-dimethoxypyrrolidine.
- The azetidin-3-yl methanesulfonate is a reactive intermediate prepared from azetidin-3-ol derivatives.
- Reaction with 3,4-dimethoxypyrrolidine under basic conditions (e.g., in acetonitrile at 80 °C) leads to displacement of the methanesulfonate group, forming the desired this compound.
- Use of excess amine (2 equivalents) improves yields significantly, often exceeding 70% isolated yield.
- The reaction mixture is typically purified by silica gel chromatography after aqueous workup.
This approach is summarized in the following reaction scheme:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Azetidin-3-yl methanesulfonate + 2 equiv. 3,4-dimethoxypyrrolidine | Nucleophilic substitution at C-3 |
| 2 | Stirring in MeCN at 80 °C overnight | Formation of this compound |
| 3 | Purification by silica gel chromatography | Pure product isolated with 70-75% yield |
This method is straightforward and uses commercially available or easily synthesized intermediates.
Carbonyl Introduction (Methanone Group)
The methanone (carbonyl) group attached to the azetidine nitrogen is typically introduced via acylation reactions:
- Reaction of the azetidine nitrogen with appropriate acyl chlorides or activated esters under controlled conditions.
- Protection/deprotection strategies may be employed to ensure selective acylation.
- Alternatively, the carbonyl
Q & A
Q. What are the key synthetic steps and challenges in preparing Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone?
Methodological Answer: The synthesis typically involves:
Acylation : Coupling azetidine-3-carboxylic acid derivatives with activated pyrrolidine precursors (e.g., using acid chlorides or coupling reagents like EDCI).
Functionalization : Introducing methoxy groups at the 3,4-positions of pyrrolidine via nucleophilic substitution or Mitsunobu reactions.
Purification : Chromatography (e.g., flash column) or recrystallization to isolate the product, with yields dependent on solvent choice (e.g., DCM/MeOH) and reaction time optimization .
Challenges :
- Steric hindrance from the azetidine ring may reduce acylation efficiency.
- Methoxy group installation requires anhydrous conditions to prevent hydrolysis.
Q. How is the molecular structure of this compound validated?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons (δ 3.2–3.5 ppm) and azetidine/pyrrolidine ring protons (δ 2.5–4.0 ppm) confirm substitution patterns.
- ¹³C NMR : Carbonyl resonance (δ ~170 ppm) and methoxy carbons (δ ~55 ppm) validate connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₇N₂O₃: 213.1234).
- X-ray Crystallography : Resolves stereochemistry and bond angles; SHELX software is commonly used for refinement .
Q. What structural features influence its reactivity and biological activity?
Key Features :
- Azetidine Ring : High ring strain enhances electrophilicity, favoring nucleophilic attacks.
- 3,4-Dimethoxy Groups : Electron-donating effects modulate electronic density on the pyrrolidine ring, impacting binding to biological targets.
- Methanone Linker : Provides rigidity and stabilizes interactions via hydrogen bonding .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Methodological Answer:
- Reaction Optimization :
- Use continuous flow chemistry to enhance mixing and reduce side reactions .
- Employ catalysts (e.g., DMAP) for acylation steps to improve efficiency.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to balance solubility and reaction kinetics.
- Scale-Up Considerations : Monitor exothermic reactions using calorimetry to ensure safety in industrial settings .
Q. How to resolve contradictions in reported biological activity data?
Analytical Framework :
Compare Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms may explain discrepancies.
Structural Analogues : Evaluate substituent effects (e.g., dimethoxy vs. difluoro groups in related compounds) on target binding .
Dose-Response Studies : Validate EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility.
Example : Dimethoxy groups may enhance solubility but reduce membrane permeability compared to lipophilic substituents, altering apparent activity .
Q. What computational methods are suitable for modeling interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors (e.g., GPCRs).
- MD Simulations : GROMACS or AMBER can simulate ligand-protein dynamics over 100+ ns to assess stability.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
